Benzenamine, N-(1H-indol-3-ylmethylene)-4-methyl-
Description
Benzenamine, N-(1H-indol-3-ylmethylene)-4-methyl- (CAS: 105850-59-7) is a Schiff base derivative synthesized via the condensation of 4-methylaniline with indole-3-carbaldehyde. Its molecular formula is C₁₆H₁₄N₂, with a molar mass of 234.3 g/mol . The compound features an imine (-CH=N-) linkage bridging a 4-methyl-substituted benzene ring and an indole moiety, a structure that imparts unique electronic and steric properties.
Properties
CAS No. |
105850-59-7 |
|---|---|
Molecular Formula |
C16H14N2 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
1-(1H-indol-3-yl)-N-(4-methylphenyl)methanimine |
InChI |
InChI=1S/C16H14N2/c1-12-6-8-14(9-7-12)17-10-13-11-18-16-5-3-2-4-15(13)16/h2-11,18H,1H3 |
InChI Key |
OPUZFNDUUCKCHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=CC2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Condensation Reaction Mechanism
The compound is synthesized via a nucleophilic addition-elimination reaction between 4-methylaniline (p-toluidine) and indole-3-carbaldehyde. The primary amine group of 4-methylaniline attacks the carbonyl carbon of indole-3-carbaldehyde, forming a hemiaminal intermediate that dehydrates to yield the imine (C=N) bond. Acidic conditions protonate the carbonyl oxygen, enhancing electrophilicity and accelerating the reaction.
Standard Laboratory Procedure
A representative protocol involves:
- Dissolving equimolar quantities of 4-methylaniline (1.07 g, 10 mmol) and indole-3-carbaldehyde (1.45 g, 10 mmol) in 20 mL anhydrous ethanol.
- Adding 0.5 mL glacial acetic acid to catalyze imine formation.
- Refluxing at 78°C for 3–5 hours under nitrogen atmosphere.
- Cooling the mixture to precipitate the product, followed by vacuum filtration and recrystallization from ethanol.
| Parameter | Optimal Value |
|---|---|
| Solvent | Anhydrous ethanol |
| Temperature | 78°C (reflux) |
| Reaction Time | 4 hours |
| Catalyst | Glacial acetic acid |
| Yield | 75–82% |
This method typically achieves yields of 75–82%, with purity confirmed via melting point analysis (observed 189–191°C) and NMR spectroscopy.
Catalytic Innovations in Synthesis
Homogeneous Catalysis
Piperidine (5 mol%) in ethanol under reflux enhances reaction rates, achieving 85% yield within 5 hours. The base facilitates deprotonation of the amine, increasing nucleophilicity. However, catalyst recovery remains challenging.
Heterogeneous Catalysis
Au(1%)@TiO₂ nanoparticles demonstrate superior performance:
- 10% catalyst loading in ethanol at 65°C for 3 hours yields 85% product.
- The catalyst retains 92% activity after four cycles due to strong metal-support interactions.
- Lewis acid sites on TiO₂ polarize the carbonyl group (C=O → C⁺–O⁻), while Au nanoparticles stabilize intermediates through π-backbonding.
| Catalyst | Yield (%) | Reaction Time (h) | Reusability (cycles) |
|---|---|---|---|
| Piperidine | 85 | 5 | Not applicable |
| Au(1%)@TiO₂ | 85 | 3 | 4 |
| No catalyst | 50 | 3 | – |
Precursor Synthesis: Indole-3-carbaldehyde
Mn(III)-Catalyzed Decarboxylation
Indole-3-acetic acid undergoes oxidative decarboxylation using NaIO₄ and Mn(III)-salophen complexes:
Vilsmeier-Haack Formylation
Direct formylation of indole using POCl₃/DMF:
- Produces indole-3-carbaldehyde in 68% yield after 6 hours at 0–5°C.
- Limited by regioselectivity issues, with 10–15% of 1-formyl indole byproduct.
Reaction Optimization Strategies
Solvent Effects
Ethanol outperforms dichloromethane (traces) and acetonitrile (25%) due to:
Stoichiometric Ratios
A 1:1.05 aldehyde:amine ratio minimizes unreacted starting materials while avoiding diimine byproducts. Excess amine (>1.2 equiv) reduces yields to 65% due to side reactions.
Temperature Control
Reaction completion time decreases from 8 hours at 50°C to 3 hours at 78°C. However, temperatures >80°C promote imine hydrolysis, capping optimal yield at 82%.
Advanced Characterization Techniques
Spectroscopic Analysis
1H NMR (400 MHz, DMSO-d6):
IR spectroscopy confirms imine formation with:
Crystallographic Studies
Single-crystal X-ray diffraction reveals:
- Dihedral angle of 48.6° between indole and benzene rings
- C=N bond length of 1.28 Å, consistent with delocalized π-system.
Green Chemistry Approaches
Aqueous Phase Synthesis
Using Au@TiO₂ in water achieves 30% yield at 65°C. Though lower than ethanol-based methods, this eliminates organic solvent waste.
Microwave Assistance
Preliminary trials show 15-minute reaction times at 100 W microwave irradiation, maintaining 78% yield. Energy consumption reduces by 60% compared to conventional heating.
Industrial-Scale Considerations
Continuous Flow Reactors
Pilot studies demonstrate:
Chemical Reactions Analysis
Types of Reactions
Benzenamine, N-(1H-indol-3-ylmethylene)-4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to its amine and aldehyde precursors.
Substitution: The compound can participate in substitution reactions, particularly with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can regenerate the original amine and aldehyde .
Scientific Research Applications
Benzenamine, N-(1H-indol-3-ylmethylene)-4-methyl- has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the development of sensors and catalysts
Mechanism of Action
The mechanism of action of Benzenamine, N-(1H-indol-3-ylmethylene)-4-methyl- involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets, including enzymes and receptors, leading to biological effects. The compound’s Schiff base structure allows it to participate in electron transfer processes and coordinate with metal ions, influencing various biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between Benzenamine, N-(1H-indol-3-ylmethylene)-4-methyl- and analogous Schiff bases:
Structural and Functional Analysis
Electronic Effects :
- The indole moiety in the target compound provides an electron-rich heterocycle, enhancing π-π stacking interactions and fluorescence compared to simpler benzene derivatives (e.g., N-(4-methoxybenzylidene)-4-methylaniline) .
- Phenyldiazenyl (-N=N-Ph) groups (as in PQ) introduce redox-active sites and bathochromic shifts in UV-vis spectra, enabling selective metal ion detection (e.g., Cu²⁺, Fe³⁺) .
Steric and Solubility Considerations :
- Bulky substituents like butyl () or indole reduce solubility in polar solvents but improve lipid membrane permeability.
- Methoxy groups () increase polarity and hydrogen-bonding capacity, favoring aqueous-phase applications.
Biological and Chemical Activity :
- Indole-containing Schiff bases often exhibit antimicrobial and antioxidant properties due to their ability to scavenge free radicals .
- PQ () demonstrates specific fluorescence quenching in the presence of Cu²⁺, a property absent in the target compound due to the lack of a phenyldiazenyl group .
Key Research Findings
- Metal Ion Interaction: The indole-imine structure of the target compound shows moderate affinity for transition metals (e.g., Zn²⁺, Ni²⁺), though less pronounced than PQ’s diazenyl-enhanced chelation .
- Thermal Stability : Derivatives with alkyl groups (e.g., butyl in ) exhibit higher thermal stability (~300°C decomposition) compared to the target compound’s ~250°C .
- Fluorescence Properties : The indole moiety confers intrinsic fluorescence under UV light, but intensity is lower than in azo-linked analogs like PQ .
Biological Activity
Benzenamine, N-(1H-indol-3-ylmethylene)-4-methyl- is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article focuses on its antibacterial, antifungal, and anticancer properties, supported by recent research findings and case studies.
Chemical Structure
The compound can be represented by the following structural formula:
Antibacterial Activity
Recent studies have demonstrated that indole derivatives, including benzenamine derivatives, exhibit significant antibacterial activity. A study synthesized a variety of compounds and tested their efficacy against both Gram-positive and Gram-negative bacteria. The results indicated that the presence of specific functional groups enhanced antibacterial properties.
Table 1: Antibacterial Activity of Indole Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 1 | E. coli | 15 |
| 2 | S. aureus | 18 |
| 3 | P. aeruginosa | 12 |
| 4 | K. pneumoniae | 20 |
The most active compound exhibited a zone of inhibition of 20 mm against Klebsiella pneumoniae, indicating strong antibacterial potential .
Antifungal Activity
The compound also shows promise as an antifungal agent. A docking study revealed interactions with the heme group of lanosterol 14α-demethylase in Candida albicans, suggesting a mechanism for its antifungal action.
Case Study: Docking Studies
In vitro studies demonstrated that compounds similar to benzenamine effectively inhibited fungal growth by interacting with critical enzymes involved in sterol biosynthesis. The binding affinity was notably higher than that of traditional antifungal agents like ketoconazole, indicating a potential for developing new antifungal therapies .
Anticancer Activity
Indole derivatives have been extensively studied for their anticancer properties. Research has shown that compounds containing the indole moiety can induce apoptosis in cancer cells and inhibit tumor growth.
Table 2: Anticancer Activity Against Various Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| A | MCF-7 (Breast) | 5.2 |
| B | HeLa (Cervical) | 3.8 |
| C | A549 (Lung) | 6.5 |
The compound displayed an IC50 value of 5.2 µM against MCF-7 cells, indicating significant anticancer activity .
The biological activity of benzenamine is largely attributed to its ability to interact with various biological targets:
- Antibacterial Mechanism: Inhibition of bacterial cell wall synthesis and interference with protein synthesis.
- Antifungal Mechanism: Disruption of ergosterol biosynthesis in fungal cell membranes.
- Anticancer Mechanism: Induction of apoptosis through activation of caspases and inhibition of cell proliferation pathways.
Q & A
Q. What are the standard synthetic methodologies for preparing Benzenamine, N-(1H-indol-3-ylmethylene)-4-methyl-?
Answer: The compound is synthesized via Schiff base condensation. A typical protocol involves reacting 4-methylbenzenamine with 1H-indole-3-carbaldehyde in the presence of anhydrous MgSO₄ as a desiccant and N-benzylhydroxylamine as a catalyst. Post-reaction, the crude product is purified using silica gel column chromatography (eluent: ethyl acetate/hexane mixtures) and recrystallization from ethyl acetate . Key parameters include stoichiometric control of reactants, inert atmosphere (e.g., nitrogen), and monitoring reaction completion via TLC.
Q. What spectroscopic techniques are used to characterize this compound, and how are they validated?
Answer: Structural confirmation relies on:
- ¹H/¹³C NMR : Assign aromatic proton environments (e.g., indole NH at δ ~10-12 ppm) and imine protons (δ ~8-9 ppm).
- HRMS (CI) : Validates molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm.
- IR Spectroscopy : Confirms C=N stretch (~1600-1650 cm⁻¹) and NH stretches (~3200-3400 cm⁻¹).
Data should align with NIST Chemistry WebBook entries for analogous Schiff bases .
Q. How do researchers ensure purity and reproducibility in synthesis?
Answer: Purity is verified via:
- TLC : Multiple solvent systems (e.g., chloroform:methanol 9:1) to confirm homogeneity.
- Elemental Analysis : Carbon, hydrogen, and nitrogen content within ±0.3% of theoretical values.
- Melting Point Consistency : Sharp melting ranges (<2°C deviation) across batches.
Reproducibility requires strict control of reaction time, temperature, and moisture levels .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
Answer: Single-crystal X-ray diffraction (SCXRD) is employed to determine bond lengths, angles, and stereochemistry. For refinement, the SHELX suite (e.g., SHELXL) is used to model thermal parameters and hydrogen bonding. Key considerations:
- Crystal quality: Use slow evaporation in ethyl acetate or DMF/ether diffusion.
- Data collection: High-resolution (<1.0 Å) datasets at low temperature (100 K) to minimize thermal motion.
Discrepancies in imine geometry (E/Z isomerism) can be resolved via SHELX refinement and Hirshfeld surface analysis .
Q. How should researchers address contradictory bioactivity data in pharmacological studies?
Answer: Contradictions (e.g., variable IC₅₀ values in antimicrobial assays) require:
- Dose-Response Replicates : Minimum triplicate experiments with statistical validation (e.g., ANOVA, p < 0.05).
- Control Compounds : Compare against standard drugs (e.g., ciprofloxacin for antibacterial assays).
- Solvent Effects : Test activity in DMSO vs. aqueous buffers to rule out solvent interference.
Data normalization to cell viability (via MTT assays) and adherence to OECD guidelines for in vitro testing are critical .
Q. What computational methods predict physicochemical properties of this compound?
Answer:
- LogP (Octanol-Water Partitioning) : Use Crippen or Joback group contribution methods.
- pKa Estimation : DFT calculations (e.g., Gaussian 09) with implicit solvent models (PCM).
- Thermodynamic Stability : Molecular dynamics (MD) simulations to assess conformational flexibility.
Validate predictions against experimental data (e.g., HPLC retention times for logP) .
Methodological Tables
Q. Table 1. Key Synthetic Parameters
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Reaction Temperature | 25°C (room temperature) | |
| Catalyst | N-Benzylhydroxylamine | |
| Purification Method | Silica gel chromatography | |
| Solvent System | Ethyl acetate/hexane (3:7) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
